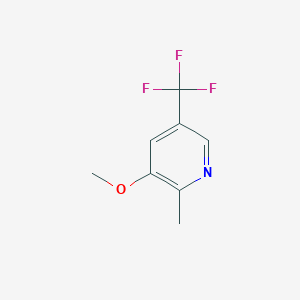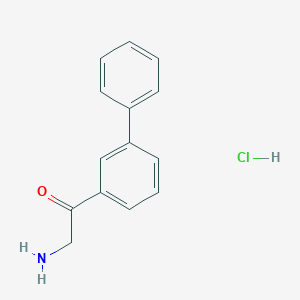
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of biphenyl, a compound consisting of two connected benzene rings
Vorbereitungsmethoden
The synthesis of 1-(3-Biphenylyl)-2-aminoethanone Hydrochloride typically involves several steps. One common method includes the reaction of 3-biphenylcarboxaldehyde with an amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the biphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(3-Biphenylyl)-2-aminoethanone Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The compound’s structure allows it to bind to specific receptors or enzymes, blocking their activity and resulting in therapeutic effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride can be compared with other biphenyl derivatives, such as:
1-(4’-Amino-3-biphenylyl)ethanone Hydrochloride: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(3-Biphenylyl)-1-(4-chlorophenyl)methanamine Hydrochloride: Contains a chlorine atom, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H14ClNO |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
2-amino-1-(3-phenylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-9H,10,15H2;1H |
InChI-Schlüssel |
XFJGXDJFLNSOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


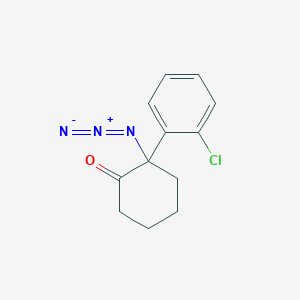
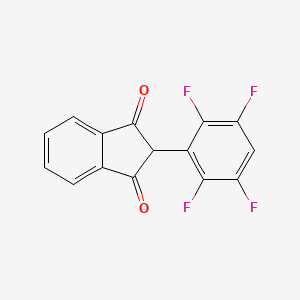
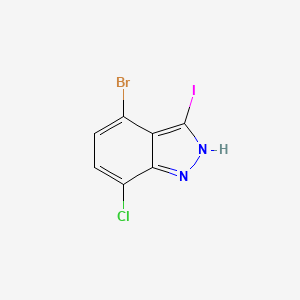
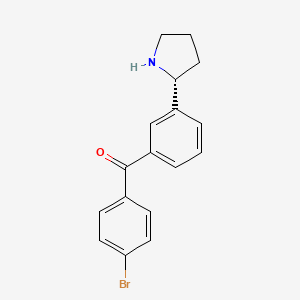
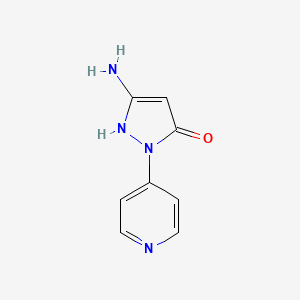
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)
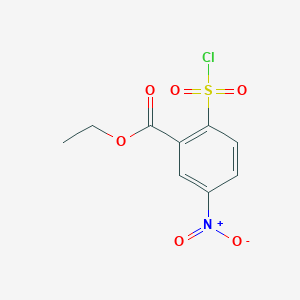
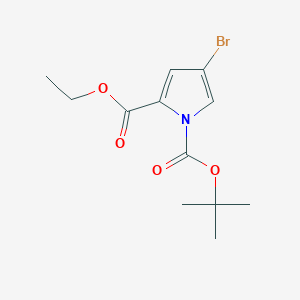

![[2-(Methoxymethoxy)ethyl]benzene](/img/structure/B13675431.png)

![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
